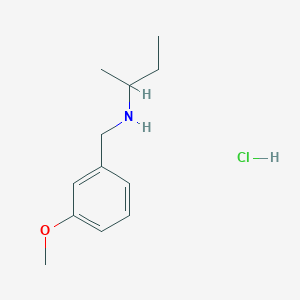![molecular formula C21H17ClN4O2 B2485663 4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-12-4](/img/structure/B2485663.png)
4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds structurally related to "4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide," involves multi-step chemical reactions. These processes often start from basic precursors, undergoing condensation, cyclization, and functionalization reactions. For instance, novel pyrazole derivatives have been synthesized and characterized using NMR, mass spectra, and X-ray crystallography, highlighting the diverse synthetic pathways available for creating such compounds (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide," is often elucidated using X-ray diffraction and spectral analysis. Such studies reveal the compound's geometry, bond lengths, angles, and conformational preferences. The twisted conformation between the pyrazole and the phenyl rings, as well as the 3D network formed by hydrogen bond interactions, are critical aspects of the molecular structure (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitutions, addition reactions, and more, influenced by their functional groups. The electrophilic and nucleophilic regions of these molecules can be identified through computational studies, aiding in understanding their chemical behavior (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of pyrazole derivatives are crucial for their handling and application in different fields. These compounds exhibit varying degrees of thermal stability, solubility in organic solvents, and crystalline forms, which are essential for their practical use. For instance, some compounds are thermally stable up to 190°C, indicating their suitability for applications requiring high thermal resistance (Kumara et al., 2018).
Applications De Recherche Scientifique
Chemical Structure and Formation : A study by Quiroga et al. (1999) focused on the chemical structure of closely related compounds, including their formation and tautomeric structures in solution and in crystal structures. This research contributes to understanding the fundamental chemical properties of similar pyrazolo[3,4-b]pyridines (Quiroga et al., 1999).
Cytotoxicity : Hassan, Hafez, and Osman (2014) synthesized derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential medical applications of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Crystal Structure Analysis : Swamy et al. (2013) conducted studies on the crystal structure of methyl- and chloro-substituted analogues, highlighting the significance of structural analysis in understanding the properties of these compounds (Swamy et al., 2013).
Antimicrobial Evaluation : A study by Altalbawy (2013) explored the synthesis of novel bis-α,β-unsaturated ketones, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives, evaluating their antimicrobial properties. This indicates the potential use of these compounds in antimicrobial applications (Altalbawy, 2013).
Antiviral Activity : Bernardino et al. (2007) synthesized carboxylic acid derivatives of pyrazolo[3,4-b]pyridine and investigated their inhibitory effects on various viruses, demonstrating their potential as antiviral agents (Bernardino et al., 2007).
Supramolecular Aggregation : A 2007 study by Low et al. focused on the supramolecular aggregation in pyrazolo[3,4-b]pyridine derivatives. This research is vital for understanding the larger-scale interactions of these molecules (Low et al., 2007).
Synthetic Methods and Reactions : Various studies have been conducted on the synthesis and reactions of pyrazolo[3,4-b]pyridine derivatives, contributing to the development of new synthetic methods and understanding of their chemical reactivity. For example, Drev et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidine and related compounds (Drev et al., 2014).
Corrosion Inhibitors : A study by Dandia et al. (2013) investigated pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel, demonstrating their application in materials science (Dandia et al., 2013).
Safety And Hazards
Orientations Futures
The future directions for a compound like this would likely involve further study to fully understand its properties and potential uses. This could include more detailed studies of its synthesis, reactions, and mechanism of action, as well as potential applications in fields like medicine or materials science .
Propriétés
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-18-19(22)17(21(27)24-14-7-6-10-16(11-14)28-2)12-23-20(18)26(25-13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORWTGVMXJSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

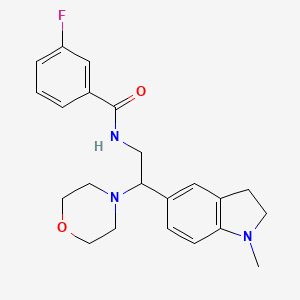
![1-[(3-Methylphenyl)sulfonyl]piperazine](/img/structure/B2485583.png)

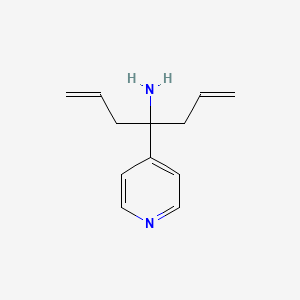
![5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2485586.png)
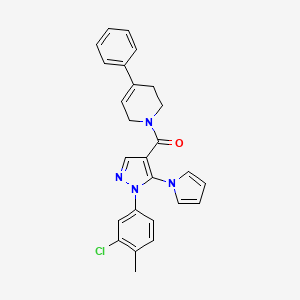
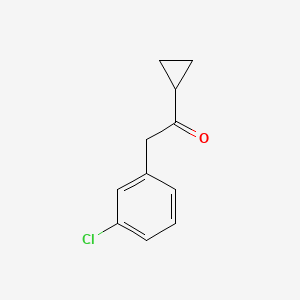
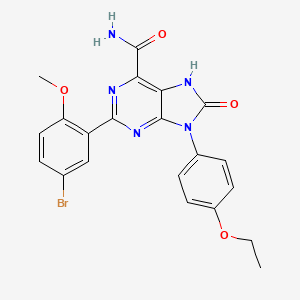
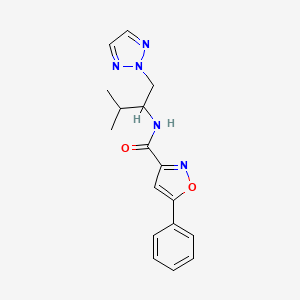

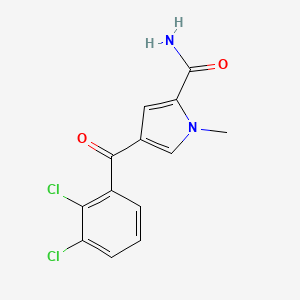
![tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate](/img/structure/B2485600.png)
![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)
